2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid
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Overview
Description
2-{[(tert-Butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid is an organic compound known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group, a nitro-substituted thiophene ring, and a propanoic acid backbone. This compound finds its significance in various fields including organic synthesis, pharmaceuticals, and materials science due to its versatile chemical nature and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of tert-Butoxycarbonyl-protected Amine
React amine precursor with di-tert-butyl dicarbonate in the presence of a base like triethylamine to introduce the Boc protecting group.
Step 2: Nitrothiophene Synthesis
Nitrothiophene can be synthesized via nitration of thiophene using a mixture of concentrated sulfuric acid and nitric acid.
Step 3: Coupling Reaction
The nitrothiophene derivative is then subjected to coupling with the Boc-protected amine using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Step 4: Propanoic Acid Formation
Finally, the propanoic acid moiety is introduced through alkylation reactions using bromoacetic acid under basic conditions.
Industrial Production Methods
The industrial scale synthesis follows similar pathways with optimizations to reaction conditions, such as continuous flow reactors and high-throughput screening of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction:
Reduction of the nitro group to an amino group using hydrogenation or reduction with tin and hydrochloric acid.
Oxidation can modify the thiophene ring to introduce other functionalities.
Substitution:
The thiophene ring can undergo electrophilic substitution, allowing further modification at desired positions.
Common Reagents and Conditions
Oxidation:
Reagents: Hydrogen peroxide, potassium permanganate.
Conditions: Aqueous or organic solvent systems, controlled temperatures.
Reduction:
Reagents: Palladium on carbon (Pd/C) for catalytic hydrogenation, tin chloride (SnCl2) in hydrochloric acid.
Conditions: Ambient to elevated temperatures, atmospheric to high-pressure hydrogen.
Major Products Formed
Reduction leads to amino-substituted derivatives.
Electrophilic substitution on the thiophene can produce sulfonated, halogenated, or alkylated derivatives.
Scientific Research Applications
Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
Biological Studies: Investigated for its potential as a precursor in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Material Science: Utilized in the design of conductive polymers and other advanced materials due to its electronic properties.
Mechanism of Action
Molecular Targets and Pathways
In biological systems, the compound's action mechanism depends on its structure. For instance, the presence of the nitro group and the thiophene ring can interact with specific biological pathways, potentially inhibiting or activating enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid.
2-{[(tert-Butoxy)carbonyl]amino}-3-(2,5-dihydroxyphenyl)propanoic acid.
2-{[(tert-Butoxy)carbonyl]amino}-3-(5-bromothiophen-3-yl)propanoic acid.
Uniqueness
The Boc-protected amine provides a stability advantage during synthesis.
The nitrothiophene moiety offers unique electronic properties compared to other thiophene derivatives, making it suitable for specific research applications.
Conclusion
2-{[(tert-Butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid stands out as a versatile compound with significant potential in organic synthesis, pharmaceuticals, and material science. Its distinctive structural features and reactivity profile make it a valuable subject for ongoing scientific research.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-nitrothiophen-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S/c1-12(2,3)20-11(17)13-8(10(15)16)4-7-5-9(14(18)19)21-6-7/h5-6,8H,4H2,1-3H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVCTXOMCWXXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC(=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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